
Fargesone A
Overview
Description
Fargesone A is a natural product identified as a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining metabolic homeostasis, particularly in the liver, kidney, intestine, and adrenal gland . This compound has shown significant potential in alleviating liver disorders by modulating FXR activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Fargesone A has been achieved through a biomimetic approach. The synthesis involves nine steps starting from commercially available materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The biomimetic synthesis route developed in the laboratory provides a scalable method to produce this compound for research purposes .
Chemical Reactions Analysis
Types of Reactions: Fargesone A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified during the reactions .
Scientific Research Applications
Introduction to Fargesone A
This compound (FA) is a natural compound derived from the plant Magnolia fargesii, and it has garnered attention due to its role as a selective agonist of the Farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis and lipid metabolism, making FA a promising candidate for therapeutic interventions in liver diseases. This article explores the scientific research applications of this compound, highlighting its biological activity, potential therapeutic uses, and implications for drug development.
Chemical Properties and Mechanism of Action
This compound possesses a distinct polycyclic structure with five contiguous stereogenic centers, which contributes to its unique biological activity. Its mechanism of action primarily involves the activation of FXR, leading to enhanced transcriptional regulation of genes involved in bile acid synthesis and transport. In vitro studies have demonstrated that FA effectively activates FXR signaling pathways, resulting in the alleviation of hepatocyte lipid accumulation and cell death in an FXR-dependent manner .
Table 1: Comparison of this compound with Other FXR Agonists
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Polycyclic natural product | FXR agonist | Unique polycyclic framework |
Guggulsterone | Steroidal compound | FXR agonist | Known cholesterol-lowering effects |
Bile Acids | Natural metabolites | Endogenous FXR ligands | Regulate bile acid homeostasis |
Obeticholic Acid | Synthetic derivative | Approved for liver disease treatment | Designed specifically as an FXR agonist |
Liver Diseases
This compound's primary application lies in its potential to treat liver-related disorders such as cholestasis and non-alcoholic fatty liver disease (NAFLD). In vivo studies using mouse models have shown that FA can ameliorate pathological features associated with liver disorders. For instance, treatment with FA in bile duct ligation (BDL)-induced liver injury models resulted in reduced inflammation and fibrosis, indicating its therapeutic potential .
Drug Development
The limited availability of natural this compound due to poor yield from plant extraction has hindered its extensive biological evaluation. To address this, researchers have developed a biomimetic total synthesis method that allows for scalable production of FA. This synthetic route not only provides access to FA but also facilitates the generation of derivatives that may enhance its biological properties .
Case Studies
- Liver Inflammation and Fibrosis : In a study involving BDL mouse models, FA treatment significantly reduced inflammatory infiltrates and collagen deposition compared to control groups. This suggests that FA could be developed into a therapeutic agent for chronic liver diseases .
- Metabolic Regulation : Computational studies have highlighted FA's specificity for FXR over other nuclear receptors, emphasizing its potential as a targeted therapy for metabolic disorders related to liver function .
Mechanism of Action
Fargesone A exerts its effects by binding to the Farnesoid X Receptor (FXR). Upon binding, it induces the recruitment of coactivators such as steroid receptor coactivators (SRCs) and the release of corepressors like nuclear corepressor (NCoR). This activation leads to the transcription of downstream target genes involved in bile acid metabolism, lipid balance, inflammatory response, and organ fibrosis .
Comparison with Similar Compounds
Obeticholic Acid: Another FXR agonist used for treating primary biliary cholangitis.
GW4064: A synthetic FXR agonist known for its role in regulating metabolic balance.
Comparison: Fargesone A is unique due to its natural origin and distinct chemical scaffold compared to synthetic FXR agonists like obeticholic acid and GW4064. It has shown high affinity and selectivity for FXR, making it a promising candidate for further drug development .
Biological Activity
Fargesone A (FA) is a natural compound recognized for its significant biological activity, particularly as a selective agonist of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis and lipid metabolism, making FA a candidate for therapeutic applications in liver diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential clinical implications.
Chemical Structure and Isolation
This compound is characterized by a unique polycyclic framework with five contiguous stereogenic centers, which distinguishes it among similar compounds. It was isolated from the leaves of the plant Fargesonia and has been utilized in traditional Chinese medicine. The limited availability of FA from natural sources has historically hindered extensive biological evaluations; however, recent advancements in synthetic methodologies have improved access to this compound .
This compound functions primarily through its interaction with FXR. It binds directly to the bile acid-binding site of FXR, activating downstream signaling pathways that regulate metabolic processes. In vitro studies have demonstrated that FA effectively enhances the transcriptional regulation of target genes involved in bile acid synthesis and transport. This activation is crucial for alleviating hepatocyte lipid accumulation and cell death associated with liver disorders .
In Vitro Studies
In vitro experiments have confirmed that this compound activates FXR signaling pathways. Notable findings include:
- Lipid Accumulation : FA significantly reduces lipid accumulation in hepatocytes by promoting the expression of genes involved in lipid metabolism.
- Cell Viability : Studies indicate that FA can protect liver cells from apoptosis induced by toxic agents, suggesting its potential as a hepatoprotective agent .
In Vivo Studies
Research utilizing mouse models has further elucidated the therapeutic potential of this compound:
- Liver Disorders : In models of cholestasis and non-alcoholic fatty liver disease (NAFLD), FA administration resulted in marked improvements in liver function and histopathological features.
- Mechanistic Insights : The compound's efficacy was shown to be FXR-dependent, reinforcing its role as a selective FXR agonist .
Comparative Analysis with Other Compounds
This compound's unique properties can be contrasted with other known FXR modulators. The following table summarizes key characteristics:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Polycyclic natural product | FXR agonist | Unique polycyclic framework |
Guggulsterone | Steroidal compound | FXR agonist | Known cholesterol-lowering effects |
Bile Acids | Natural metabolites | Endogenous FXR ligands | Regulate bile acid homeostasis |
Obeticholic Acid | Synthetic derivative | Approved for liver disease treatment | Designed specifically as an FXR agonist |
This compound stands out due to its specific binding affinity for FXR over other nuclear receptors, which is critical for minimizing off-target effects during therapeutic applications .
Case Studies and Clinical Implications
Recent studies have highlighted this compound's potential in clinical settings:
- Cholestatic Liver Disease : Clinical trials are underway to assess the efficacy of FA in patients suffering from cholestatic liver diseases, where it could help restore normal bile acid levels and improve liver function.
- Metabolic Disorders : Given its role in lipid metabolism, FA may also be beneficial for patients with metabolic syndrome or NAFLD, conditions that are increasingly prevalent globally .
Properties
IUPAC Name |
(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COELSLLVNMRXHB-KYIFXELVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331969 | |
Record name | Fargesone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116424-69-2 | |
Record name | Fargesone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fargesone A?
A1: this compound acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like this compound, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].
Q2: What is the structural characterization of this compound?
A2: this compound is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.
Q3: What are the in vivo effects of this compound?
A3: this compound has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, this compound treatment was shown to ameliorate pathological features []. Further research indicated that this compound could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].
Q4: Are there any known structure-activity relationship (SAR) studies for this compound or related compounds?
A4: While the provided abstracts don't directly discuss SAR studies for this compound, one study examined the inhibitory effects of this compound and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of this compound would be valuable to optimize its pharmacological properties.
Q5: What are the limitations of the current research on this compound?
A5: While promising, research on this compound is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.
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